molecular formula C11H21NO B1531888 1-[(Azepan-1-yl)methyl]cyclobutan-1-ol CAS No. 1592256-18-2

1-[(Azepan-1-yl)methyl]cyclobutan-1-ol

Cat. No.: B1531888
CAS No.: 1592256-18-2
M. Wt: 183.29 g/mol
InChI Key: MYNKHZDEHVPWNK-UHFFFAOYSA-N
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Description

1-[(Azepan-1-yl)methyl]cyclobutan-1-ol is a bicyclic organic compound featuring a cyclobutanol core substituted with an azepane (7-membered saturated amine ring) via a methylene linker. The azepane moiety may enhance steric bulk and influence solubility, reactivity, and biological activity compared to smaller amine-substituted analogs .

Properties

IUPAC Name

1-(azepan-1-ylmethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c13-11(6-5-7-11)10-12-8-3-1-2-4-9-12/h13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNKHZDEHVPWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of 1-[(Azepan-1-yl)methyl]cyclobutan-1-ol analogs from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Type Purity Storage Conditions
1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol 2169432-27-1 C₉H₂₀N₂O 172.27 Linear diamine ≥95% Not specified
1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol 1849348-06-6 C₈H₁₅NO 141.21 Cyclopropylamine Not specified 4°C (oil)
1-[(methylamino)methyl]cyclobutan-1-ol 1461706-88-6 C₆H₁₃NO 115.18 Methylamine Not specified Not specified
1-[1-(Aminomethyl)cyclopentyl]-2-methylcyclobutan-1-ol 1851013-46-1 C₁₁H₂₁NO 183.29 Cyclopentylamine + methyl Not specified -20°C
1-[(cyclopropylamino)methyl]cyclobutan-1-ol N/A C₈H₁₅NO 141.21 Cyclopropylamine Not specified Not specified

Key Observations :

  • Substituent Effects : The azepane group in the target compound would introduce greater steric hindrance and lipophilicity compared to smaller amines like methyl or cyclopropyl groups, influencing solubility and reactivity .
  • Purity and Stability : High-purity analogs (e.g., ≥95% in ) are critical for reproducible research, while storage conditions (e.g., 4°C for ) suggest sensitivity to degradation.
Pharmaceuticals
  • 1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol: Linear diamine substituents may enhance binding to biological targets, such as enzymes or receptors, making it a candidate for drug intermediates .
  • 1-[(methylamino)methyl]cyclobutan-1-ol: The methylamine group could facilitate CNS penetration due to its compact size, relevant in neuroactive compound synthesis .
Material Science
  • Cyclobutan-1-ol derivatives with rigid amine substituents (e.g., cyclopropyl in ) may improve thermal stability in polymers or coatings. The azepane analog’s larger ring could enhance flexibility in materials .
Optical and Electronic Properties
  • highlights NBO analysis for an alkylaminophenol compound, suggesting that amine-substituted cyclobutanol derivatives may exhibit nonlinear optical (NLO) properties due to electron delocalization .

Preparation Methods

Preparation Methods of 1-[(Azepan-1-yl)methyl]cyclobutan-1-ol

General Synthetic Strategy

The synthesis of this compound typically involves:

Specific Preparation Routes

Alkylation of Cyclobutanol Derivatives with Azepane

One reliable approach involves the alkylation of cyclobutanol or cyclobutanone derivatives with azepane-containing alkyl halides or tosylates under basic conditions. This method requires:

  • A strong base such as sodium hydride (NaH) to deprotonate the cyclobutanol or activate the nucleophile.
  • Use of polar aprotic solvents like N,N-dimethylformamide (DMF) to facilitate nucleophilic substitution at low temperatures (-5 to 5 °C) to control reaction selectivity and avoid side reactions.

Example procedure:

Step Reagents & Conditions Description
1 Sodium hydride (NaH), DMF, -5 to 5 °C Activation of cyclobutanol or related intermediate
2 Addition of azepane-containing alkyl halide in DMF dropwise over 2-3 hours at -5 to 5 °C Nucleophilic substitution to form the azepane-methyl substituted intermediate
3 Stirring at low temperature for 30 min to 3 hours Completion of reaction
4 Quenching with water and extraction with ethyl acetate Work-up to isolate product
5 Purification by recrystallization or chromatography Isolation of pure this compound

This method yields the target compound with moderate to high yields (~46.6% to over 90% depending on substrate and conditions).

Reductive Amination of Cyclobutanone with Azepane

Another approach involves reductive amination of cyclobutanone derivatives with azepane under hydrogenation conditions:

  • The cyclobutanone is reacted with azepane in the presence of a hydrogenation catalyst such as 10% palladium on carbon (Pd/C).
  • Hydrogen gas (H2) is applied under pressure (e.g., 10 Kg/cm²) at moderate temperatures (45-50 °C).
  • The reaction proceeds to form the azepane-substituted cyclobutanol via reduction of the imine intermediate.

Example procedure:

Step Reagents & Conditions Description
1 Cyclobutanone and azepane mixture in ethyl acetate Starting materials
2 10% Pd/C catalyst, H2 pressure 10 Kg/cm², 45-50 °C Reductive amination
3 Reaction monitored by TLC until completion Ensuring full conversion
4 Filtration to remove catalyst, solvent evaporation Work-up
5 Crystallization from methanol or ethanol Purification

This method can achieve high yields (e.g., 91.14%) and high purity of the target compound.

Purification Techniques

Purification of the synthesized compound is critical and is commonly achieved by:

These steps ensure the isolation of the compound as a fine, light yellow powder with high purity.

Data Table Summarizing Preparation Conditions and Yields

Method Key Reagents Conditions Yield (%) Notes
Alkylation with NaH/DMF Sodium hydride, azepane alkyl halide, DMF -5 to 5 °C, 2-3 h dropwise addition 46.6% Requires careful temperature control, moderate yield
Reductive Amination Cyclobutanone, azepane, 10% Pd/C, H2 45-50 °C, 10 Kg/cm² H2 pressure 91.14% High yield, clean reaction, requires hydrogenation setup
Purification Ethanol, ethyl acetate, methanol Recrystallization at 20-40 °C N/A Essential for purity, multiple solvent washes

Research Findings and Mechanistic Insights

  • The alkylation method benefits from low temperature to avoid side reactions such as elimination or over-alkylation. Sodium hydride acts as a strong base to generate the nucleophilic species for substitution.
  • The reductive amination proceeds via formation of an imine intermediate between cyclobutanone and azepane, which is then reduced catalytically under hydrogen pressure. This method is efficient and yields the alcohol directly.
  • Recent advances in asymmetric transfer hydrogenation of cyclobutenediones (related cyclobutane derivatives) suggest potential for stereoselective synthesis of substituted cyclobutanols, although specific asymmetric methods for this compound remain to be explored.
  • Mechanistic studies emphasize the importance of temperature control and solvent choice to maximize regio- and stereoselectivity in these syntheses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(Azepan-1-yl)methyl]cyclobutan-1-ol?

  • Methodological Answer : The synthesis of cyclobutanol derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 1-(5-chlorothiophen-2-yl)cyclobutan-1-ol are synthesized via base-catalyzed reactions between aldehydes and ketones (e.g., cyclobutanone) under inert atmospheres . For this compound, a plausible route could involve reacting azepane derivatives (e.g., azepane-1-carbaldehyde) with cyclobutanone in the presence of a reducing agent like sodium borohydride, followed by purification via column chromatography .

Q. How can the purity of this compound be characterized?

  • Methodological Answer : Purity assessment requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : Compare experimental 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., PubChem data ).
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection to quantify impurities.
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Refer to hazard classifications (e.g., H302 for oral toxicity) and safety data sheets (SDS) for analogous compounds. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store at 4°C in airtight containers .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

  • Methodological Answer : Stereoselectivity can be achieved using chiral catalysts or enantioselective reducing agents (e.g., CBS reduction). Computational tools (e.g., DFT calculations) can predict transition states to optimize reaction conditions. Compare results with structurally similar compounds like 3-[(Methylamino)methyl]cyclobutan-1-ol, where steric effects govern stereochemistry .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC50_{50}) may arise from assay conditions (pH, cell lines) or impurity profiles. Replicate studies using standardized protocols (e.g., CLSI guidelines) and validate results via orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability). Cross-reference with analogs like 1-(5-chlorothiophen-2-yl)cyclobutan-1-ol, which showed MIC variations dependent on bacterial strains .

Q. How can computational modeling predict the biological targets of this compound?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against protein databases (PDB). Validate predictions with in vitro binding assays (e.g., SPR or ITC). For example, cyclobutanol derivatives with amino groups (e.g., 1-[(Dimethylamino)methyl]cyclopentan-1-ol) interact with enzymes via hydrogen bonding and nucleophilic interactions .

Q. What structural modifications enhance the compound’s metabolic stability?

  • Methodological Answer : Introduce deuterium at labile positions or replace the azepane ring with a bioisostere (e.g., piperidine). Compare pharmacokinetic profiles using in vitro microsomal assays (e.g., liver microsomes) and LC-MS/MS analysis. Studies on 1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol demonstrated improved stability via cyclopropane ring substitution .

Key Considerations

  • Data Validation : Cross-check experimental results with computational predictions (e.g., PubChem , ECHA ).
  • Ethical Compliance : Adhere to guidelines prohibiting human/animal testing for non-FDA-approved compounds .
  • Advanced Tools : Leverage AI-driven synthesis planners (e.g., retrosynthesis models ) for route optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(Azepan-1-yl)methyl]cyclobutan-1-ol
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1-[(Azepan-1-yl)methyl]cyclobutan-1-ol

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